REACTION_CXSMILES
|
[C:1]1([P:7](=[O:10])([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:11](OP(C1C=CC=CC=1)(=O)O)([OH:14])(=[O:13])=[O:12].[Cl-].[Ba+2].[Cl-]>O>[S:11]([C:3]1[CH:2]=[C:1]([P:7](=[O:9])([OH:8])[OH:10])[CH:6]=[CH:5][CH:4]=1)([OH:14])(=[O:13])=[O:12] |f:2.3.4|
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(O)(O)=O
|
Name
|
sulfophenylphosphonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)OP(O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ba+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
ADDITION
|
Details
|
excess dimethylether was added
|
Type
|
EXTRACTION
|
Details
|
to extract unreacted phenyl phosphonic acid
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C=1C=C(C=CC1)P(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |